molecular formula C6H5BF2O3 B15200379 (3,6-Difluoro-2-hydroxyphenyl)boronic acid

(3,6-Difluoro-2-hydroxyphenyl)boronic acid

Cat. No.: B15200379
M. Wt: 173.91 g/mol
InChI Key: YIUHXCCNEYNDNI-UHFFFAOYSA-N
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Description

(3,6-Difluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the borylation of a difluorophenol precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Reaction Conditions: The reaction conditions for the synthesis of this compound generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst such as Pd(dppf)Cl2.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(3,6-Difluoro-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecules:

    Molecular Targets: The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds.

    Pathways Involved: In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Properties

Molecular Formula

C6H5BF2O3

Molecular Weight

173.91 g/mol

IUPAC Name

(3,6-difluoro-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BF2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10-12H

InChI Key

YIUHXCCNEYNDNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1O)F)F)(O)O

Origin of Product

United States

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